

Alstoyunine E: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Alstoyunine E*

Cat. No.: *B15586843*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for **Alstoyunine E**, a monoterpenoid indole alkaloid. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their understanding and potential application of this compound.

Introduction

Alstoyunine E is a recently discovered monoterpenoid indole alkaloid isolated from the plant *Alstonia yunnanensis*. It is also known by its synonym, Vinorine N(4)-oxide. As a member of the extensive family of indole alkaloids, **Alstoyunine E** possesses a complex polycyclic structure that presents a subject of interest for spectroscopic analysis and further investigation into its biological activities. This guide offers a centralized resource for its key spectroscopic data and the methodologies employed for its isolation and characterization.

Spectroscopic Data

The structural elucidation of **Alstoyunine E** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Alstoyunine E** were recorded in CDCl_3 and are presented in Table 1. These data are crucial for the confirmation of the chemical structure and for comparative analysis with related compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Alstoyunine E** in CDCl_3

Position	δC (ppm)	δH (ppm, J in Hz)
2	168.4	
3	55.4	4.15 (br s)
5	53.2	3.40 (m), 2.95 (m)
6	21.7	1.95 (m), 1.70 (m)
7	54.2	
8	133.8	
9	121.7	7.50 (d, 7.8)
10	120.0	7.15 (t, 7.8)
11	127.8	7.25 (t, 7.8)
12	109.8	7.10 (d, 7.8)
13	148.8	
14	118.2	5.40 (q, 6.8)
15	34.5	2.60 (m)
16	46.8	2.30 (m)
17	29.8	1.80 (m), 1.60 (m)
18	12.4	1.68 (d, 6.8)
19	25.5	1.50 (m), 1.40 (m)
20	40.1	2.20 (m)
21	60.3	3.85 (d, 11.5), 3.75 (d, 11.5)
N-CH ₃	42.9	2.55 (s)
OCH ₃	52.8	3.70 (s)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 2: HRESIMS Data for **Alstoyunine E**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	355.1965	355.1962	C ₂₁ H ₂₆ N ₂ O ₃

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Alstoyunine E** are listed in Table 3.

Table 3: IR Spectroscopic Data for **Alstoyunine E**

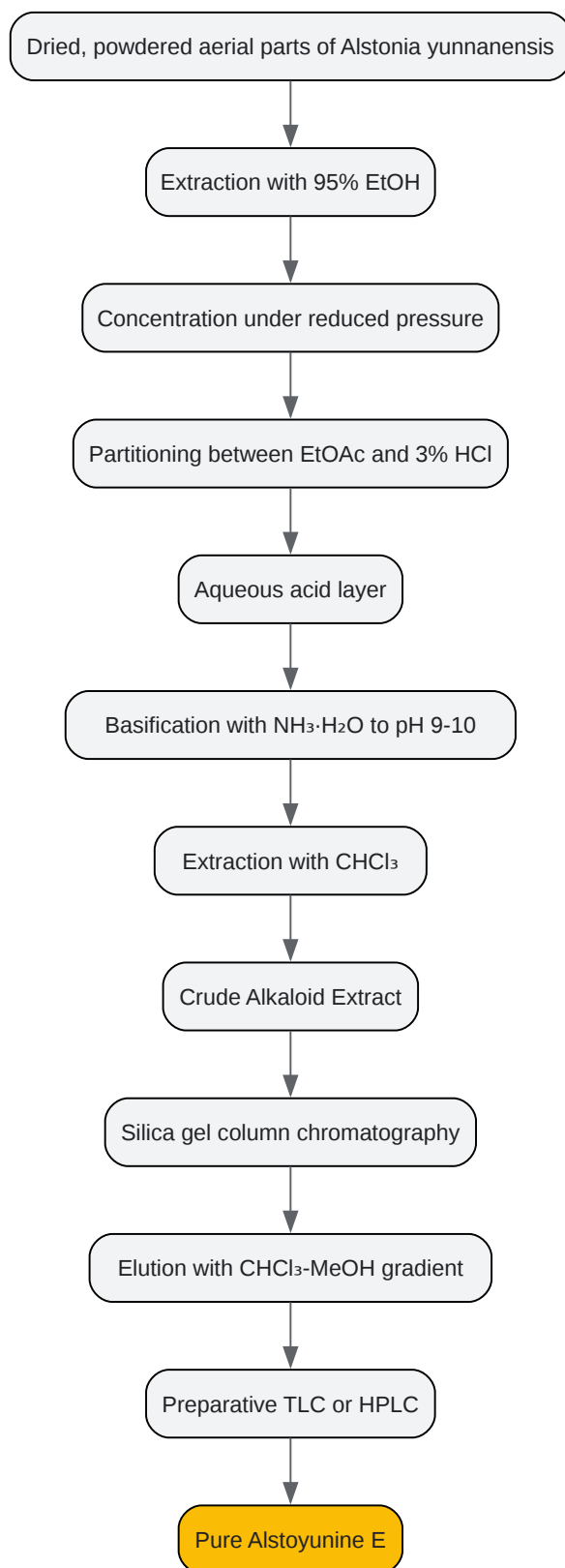
Wavenumber (cm ⁻¹)	Functional Group Assignment
3420	N-H or O-H stretching
2925, 2850	C-H stretching (aliphatic)
1730	C=O stretching (ester)
1625	C=C stretching (aromatic)
1460	C-H bending
1240	C-O stretching (ester)
750	C-H bending (aromatic)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Alstoyunine E**.

Isolation of Alstoyunine E

Alstoyunine E was isolated from the dried and powdered aerial parts of *Alstonia yunnanensis*. The general workflow for its extraction and isolation is as follows:



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Figure 1: General workflow for the isolation of **Alstoyunine E**.

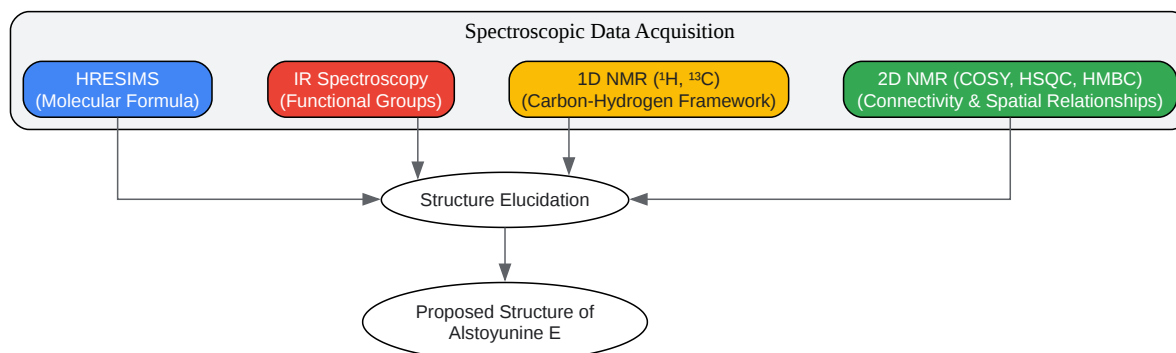
Spectroscopic Analysis

The structural characterization of the purified **Alstoyunine E** was performed using the following spectroscopic methods:

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl_3 : δH 7.26, δC 77.16) as the internal standard. Coupling constants (J) are given in Hertz (Hz).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on an Agilent 6210 TOF mass spectrometer.
- **Infrared Spectroscopy:** IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a novel natural product like **Alstoyunine E** involves a logical workflow where data from different spectroscopic techniques are integrated to piece together the molecular puzzle.



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Figure 2: Logical workflow for the structure elucidation of **Alstoyunine E**.

This guide provides a foundational understanding of the spectroscopic properties and isolation of **Alstoyunine E**. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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